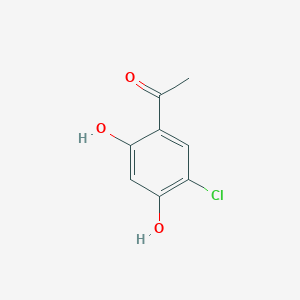

1-(5-Chloro-2,4-dihydroxyphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloro-2,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-4(10)5-2-6(9)8(12)3-7(5)11/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJQCEUAIVQCDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589460 | |

| Record name | 1-(5-Chloro-2,4-dihydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90110-32-0 | |

| Record name | 1-(5-Chloro-2,4-dihydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for the synthesis of aryl ketones. gcwgandhinagar.comsigmaaldrich.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. sigmaaldrich.com

A plausible and established route to this compound is the Friedel-Crafts acylation of 5-chlororesorcinol. The hydroxyl groups of 5-chlororesorcinol are strong activating groups, directing the incoming acyl group to the ortho and para positions. Given the substitution pattern of the starting material, acylation is expected to occur at the position between the two hydroxyl groups.

One specific approach involves the reaction of 5-chlororesorcinol with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. For instance, the reaction of anisole (B1667542) (a methoxy-substituted benzene (B151609) ring, which is also activated) with acetic anhydride has been studied under various catalytic conditions, providing a model for the acylation of activated phenolic compounds. beilstein-journals.org

Table 1: Effect of Lewis Acid Catalyst on the Friedel-Crafts Acylation of Anisole with Acetic Anhydride

| Catalyst (10 mol%) | Yield (%) |

| CoCl₂·6H₂O | 43 |

| FeCl₃·6H₂O | 62 |

| FeCl₃ (anhydrous) | 60 |

Reaction conditions: 1 mmol anisole, 1.3 equiv Ac₂O, 0.5 g TAAIL 6, T = 60 °C, t = 24 h. Data sourced from a study on the acylation of anisole. beilstein-journals.org

While direct acylation with 4-hydroxyphenylacetic acid is less common in standard Friedel-Crafts conditions due to potential side reactions, the use of its corresponding acyl chloride would be a more conventional approach. The synthesis of the acyl chloride from the carboxylic acid can be readily achieved using reagents like thionyl chloride.

Beyond the direct Friedel-Crafts acylation, other synthetic strategies can be employed to produce this compound or its precursors.

Fries Rearrangement: The Fries rearrangement is a reaction of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgsigmaaldrich.com This reaction can proceed via an intermolecular or intramolecular mechanism and is selective for the ortho and para positions. wikipedia.org The selectivity can often be controlled by reaction conditions such as temperature and solvent. wikipedia.orgbyjus.com For the synthesis of this compound, a potential precursor would be the acetate (B1210297) ester of 4-chlororesorcinol (B43231). Treatment of this ester with a Lewis acid like aluminum chloride would induce the migration of the acetyl group to the aromatic ring. Lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product. wikipedia.org

Hoesch Reaction: The Hoesch reaction (or Houben-Hoesch reaction) is another method for synthesizing aryl ketones, particularly from electron-rich phenols and anilines. wikipedia.orgthermofisher.com This reaction utilizes a nitrile and hydrogen chloride in the presence of a Lewis acid catalyst. wikipedia.org An imine is formed as an intermediate, which is then hydrolyzed to the corresponding ketone. wikipedia.org To synthesize this compound via this route, 5-chlororesorcinol would be reacted with acetonitrile (B52724) and HCl, typically with a catalyst like zinc chloride. thermofisher.com

Reaction Mechanisms in the Formation of this compound

The formation of this compound through the aforementioned synthetic routes proceeds via distinct reaction mechanisms.

In the Friedel-Crafts acylation , the Lewis acid catalyst (e.g., AlCl₃) coordinates to the acylating agent (e.g., acetyl chloride), generating a highly electrophilic acylium ion. sigmaaldrich.com This acylium ion is resonance-stabilized. The electron-rich aromatic ring of 5-chlororesorcinol then attacks the acylium ion in an electrophilic aromatic substitution step. wikipedia.org A subsequent deprotonation of the resulting arenium ion intermediate restores the aromaticity of the ring and yields the final ketone product. wikipedia.org

The Fries rearrangement mechanism is more complex and can involve both intermolecular and intramolecular pathways. wikipedia.org A widely accepted mechanism involves the initial coordination of the Lewis acid to the carbonyl oxygen of the phenolic ester. This polarizes the ester linkage, leading to the formation of an acylium ion and a phenoxide-Lewis acid complex. The acylium ion can then re-attack the aromatic ring at the ortho or para position in an electrophilic aromatic substitution manner. byjus.com

In the Hoesch reaction , the nitrile first reacts with hydrogen chloride and the Lewis acid to form a reactive electrophilic species, likely an N-protonated nitrilium ion. The electron-rich phenol (B47542) (5-chlororesorcinol) then attacks this electrophile. The resulting imine intermediate is subsequently hydrolyzed during the aqueous workup to afford the final aryl ketone. wikipedia.org

Optimization of Synthetic Conditions

The yield and purity of this compound are highly dependent on the reaction conditions. Optimization of parameters such as the catalytic system, solvent, and temperature is crucial for an efficient synthesis.

A variety of Lewis acids can be used to catalyze Friedel-Crafts acylations, including aluminum chloride (AlCl₃), ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃). google.comgoogle.com Boron trifluoride etherate (BF₃·OEt₂) is a convenient and widely used Lewis acid catalyst due to its ease of handling as a liquid. diva-portal.org It is known to promote acylation reactions, often with high selectivity. google.com The choice of catalyst can significantly impact the reaction rate and the formation of byproducts. For instance, stronger Lewis acids like AlCl₃ may require lower temperatures to control the reaction, while milder catalysts might necessitate higher temperatures or longer reaction times. The amount of catalyst used is also a critical parameter; while catalytic amounts are desirable, stoichiometric amounts are often required in Friedel-Crafts acylations because the product ketone can form a complex with the Lewis acid. organic-chemistry.org

Table 2: Influence of Catalyst on the Yield of a Model Friedel-Crafts Acylation

| Catalyst | Yield (%) |

| FeCl₃ | 91 |

| ZnCl₂ | 85 |

| AlCl₃ | 95 |

Data represents yields for the acylation of an aromatic compound and can be considered as a general trend for the influence of different Lewis acids. Specific yields for the target compound may vary.

The solvent plays a critical role in Friedel-Crafts reactions. The polarity of the solvent can influence the solubility of the reactants and the stability of the charged intermediates, thereby affecting the reaction rate and selectivity. stackexchange.com Common solvents for Friedel-Crafts acylation include nitrobenzene, carbon disulfide, and chlorinated hydrocarbons like dichloromethane. google.com In some cases, solvent-free conditions can be employed, particularly with solid-supported catalysts, which can offer environmental and practical advantages. rsc.org

Temperature is another key parameter. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired side products. For the Fries rearrangement, temperature is a critical factor in determining the ortho/para selectivity. wikipedia.org

Table 3: Effect of Solvent on the Nitration of Phenol (a model for electrophilic aromatic substitution on a phenol)

| Solvent | Time (min) | Yield (%) |

| Dichloromethane | 30 | 90 |

| Chloroform | 40 | 85 |

| Carbon tetrachloride | 60 | 70 |

| n-Hexane | 90 | 50 |

| Acetonitrile | 25 | 92 |

Data from a study on the nitration of phenol, illustrating the impact of solvent on reaction time and yield in an electrophilic aromatic substitution reaction on a phenolic ring. researchgate.net

Yield Enhancement Strategies

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield and purity while minimizing reaction time and the formation of byproducts. For the synthesis of this compound, several strategies can be employed to enhance the yield, primarily focusing on the choice of catalyst, solvent, and temperature, particularly in the context of the Fries rearrangement and related acylation reactions.

Recent advancements have highlighted the efficacy of biocatalysis as a superior method for the synthesis of this compound. A study utilizing an acyltransferase from Pseudomonas brassicacearum (PpATaseCH) for the acetylation of 4-chlororesorcinol has demonstrated remarkable efficiency. nih.gov This enzymatic approach led to a 98% conversion to the desired mono-C-acetylated product, this compound. nih.gov This biocatalytic method stands out for its high conversion rate under mild reaction conditions.

An alternative biocatalytic route involves a Fries rearrangement-like reaction, also catalyzed by PpATaseCH. This enzymatic rearrangement has been demonstrated on a semi-preparative scale, affording an isolated yield of 46%. nih.gov While the yield is lower than the direct biocatalytic acylation, it represents a significant and viable alternative to traditional chemical methods. nih.gov

In the traditional chemical synthesis via the Fries rearrangement, the yield and the ratio of ortho to para isomers are significantly influenced by reaction parameters. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, which is the ortho acylated product relative to the hydroxyl groups, controlling these conditions is paramount.

Key factors influencing yield in the chemical Fries rearrangement include:

Temperature: Temperature plays a crucial role in directing the regioselectivity of the Fries rearrangement. wikipedia.org Lower reaction temperatures generally favor the formation of the para-acylated product, while higher temperatures promote the formation of the ortho-acylated product. wikipedia.orgorganic-chemistry.org This is attributed to the thermodynamic versus kinetic control of the reaction, where the ortho product can form a more stable bidentate complex with the Lewis acid catalyst at elevated temperatures. organic-chemistry.org

Solvent: The polarity of the solvent can also impact the product distribution. wikipedia.orgorganic-chemistry.org The formation of the ortho isomer is often favored in non-polar solvents. As the solvent polarity increases, the proportion of the para product tends to increase. organic-chemistry.org

Catalyst: The Fries rearrangement is typically catalyzed by Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), or titanium tetrachloride (TiCl₄). organic-chemistry.orgsigmaaldrich.com The choice and amount of catalyst are critical, as it forms complexes with both the reactant and the product, influencing the reaction pathway and yield. organic-chemistry.org While effective, these catalysts often need to be used in stoichiometric amounts and can present challenges related to corrosive conditions and waste disposal. organic-chemistry.org The development of more environmentally benign catalysts, such as certain strong acids or heteropoly acids, is an ongoing area of research. organic-chemistry.orgsigmaaldrich.com

The Hoesch and Nencki reactions offer alternative pathways for the acylation of phenols. The Hoesch reaction utilizes a nitrile and a Lewis acid to produce aryl ketones and is particularly effective for electron-rich phenols. wikipedia.org The Nencki reaction involves the acylation of phenols with an acid in the presence of zinc chloride, but careful temperature control is necessary to avoid the formation of resinous byproducts. orgsyn.org Optimization of these reactions for the specific synthesis of this compound would involve screening of catalysts, solvents, and temperature to maximize the yield of the desired product.

Interactive Data Table: Yield Enhancement Strategies for this compound Synthesis

| Synthetic Method | Catalyst | Reagent | Solvent | Temperature | Yield/Conversion | Reference |

| Biocatalytic Acylation | Acyltransferase (PpATaseCH) | 4-Chlororesorcinol | Buffer | Not Specified | 98% (Conversion) | nih.gov |

| Biocatalytic Fries Rearrangement | Acyltransferase (PpATaseCH) | Not Specified | Buffer | Not Specified | 46% (Isolated) | nih.gov |

| Chemical Fries Rearrangement | Lewis Acids (e.g., AlCl₃) | Phenolic Ester | Non-polar (favors ortho) | High (favors ortho) | Varies | wikipedia.orgorganic-chemistry.org |

| Hoesch Reaction | Lewis Acid | Nitrile | Not Specified | Not Specified | Varies | wikipedia.org |

| Nencki Reaction | Zinc Chloride | Acetic Acid | Not Specified | <150°C | Varies | orgsyn.org |

Chemical Reactivity and Derivatization

Functional Group Transformations of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone

The inherent reactivity of the phenolic hydroxyls, the aromatic chlorine, and the ketone carbonyl group allows for specific modifications, including oxidation, reduction, and substitution reactions.

Oxidation Reactions and Quinone Formation

The 2,4-dihydroxy substitution pattern, characteristic of a resorcinol (B1680541) derivative, makes the aromatic ring susceptible to oxidation. Hydroquinones and catechols are readily oxidized to their corresponding quinones through processes catalyzed by various oxidative enzymes or metal ions. nih.gov The oxidation of dihydroxybenzene derivatives can lead to the formation of highly reactive quinone species. For instance, the oxidation of dopamine (B1211576) is known to produce 6-hydroxydopamine quinone. mdpi.com While specific studies on the direct oxidation of this compound to a quinone are not extensively documented, the chemical principles suggest its potential to form a corresponding benzoquinone derivative under appropriate oxidizing conditions. High-potential quinones like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and chloranil (B122849) are potent oxidizing agents used for such transformations, often proceeding via hydride abstraction. nih.gov Electrochemical methods have also been successfully employed for the oxidation of dihydroxyaromatic compounds, such as 16,17-dihydroxyviolanthrone, into their quinone forms. researchgate.net

Alternatively, the ketone moiety can undergo Baeyer-Villiger oxidation. This reaction, often mediated by monooxygenases in microbial systems, converts ketones into esters. ethz.ch This presents a different oxidative pathway that targets the acetyl group rather than the phenolic ring.

Table 1: Potential Oxidation Reactions

| Reaction Type | Reagent/Condition | Target Functional Group | Expected Product |

|---|---|---|---|

| Ring Oxidation | Oxidizing agents (e.g., DDQ, Fremy's salt), Electrochemical oxidation | Dihydroxyphenyl ring | Chloro-acetyl-benzoquinone derivative |

Reduction Reactions and Alcohol Formation

The carbonyl group of the ethanone (B97240) moiety is readily reducible to a secondary alcohol, yielding 1-(5-chloro-2,4-dihydroxyphenyl)ethanol. This transformation can be achieved through various chemical and biocatalytic methods.

Standard chemical reduction using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) is a common method for converting ketones to alcohols. Enzymatic reduction offers a highly selective alternative for producing optically active secondary alcohols. usm.my Numerous studies have demonstrated the successful enantioselective reduction of related hydroxyacetophenones. researchgate.net For example, various alcohol dehydrogenases (ADHs) have been used for the direct enantioselective reduction of 2'-, 3'-, and 4'-hydroxyacetophenone. researchgate.net Similarly, α-hydroxy aromatic ketones can be asymmetrically reduced to their corresponding vicinal diols using engineered biocatalysts. researchgate.net

Table 2: Reduction of the Ketone Functional Group

| Method | Catalyst/Reagent | Product |

|---|---|---|

| Chemical Reduction | Sodium Borohydride (NaBH₄) | 1-(5-chloro-2,4-dihydroxyphenyl)ethanol |

Nucleophilic Substitution Reactions of the Chloro Group

The chloro substituent on the aromatic ring can potentially be replaced via a nucleophilic aromatic substitution (SₙAr) reaction. The feasibility of this reaction is significantly influenced by the presence of electron-withdrawing groups positioned ortho and/or para to the leaving group (the halogen). libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgyoutube.com

In this compound, the acetyl group (-COCH₃) is a moderate electron-withdrawing group located para to the chlorine atom. Additionally, the hydroxyl group at the C2 position is ortho to the chlorine. This specific arrangement activates the C-Cl bond towards nucleophilic attack. libretexts.org Therefore, it is expected that the chlorine atom can be displaced by strong nucleophiles such as alkoxides, thiolates, or amines under suitable reaction conditions, which often involve heat and a polar aprotic solvent. researchgate.net While specific examples detailing this reaction on this exact substrate are scarce, the principles of SₙAr reactions on activated chloroazines and other chlorobenzene (B131634) derivatives support this potential reactivity. nih.govnih.gov

Synthesis of Novel Derivatives and Analogues

The acetyl group of this compound serves as a versatile handle for synthesizing a variety of derivatives, most notably hydrazones and Schiff bases, which are important classes of compounds in coordination chemistry and medicinal research.

Hydrazone Derivatives

Hydrazones are synthesized by the condensation reaction between a ketone or aldehyde and a hydrazine (B178648). wikipedia.org The ketone in this compound readily reacts with hydrazine hydrate (B1144303) or substituted hydrazines to form the corresponding hydrazone derivatives.

A common synthetic strategy involves a two-step process. First, this compound is reacted with hydrazine hydrate in a solvent like ethanol (B145695) to yield the intermediate, 1-(5-chloro-2,4-dihydroxyphenyl)-1-ethanone hydrazone. This hydrazone can then be reacted with a variety of substituted aromatic or heterocyclic aldehydes to produce a library of N'-substituted hydrazone derivatives. researchgate.net This approach has been successfully applied to the parent compound, 2,4-dihydroxyacetophenone, to generate numerous derivatives. researchgate.netnih.gov These compounds are characterized by the azomethine group (>C=N-NH-). researchgate.net

Table 3: Examples of Hydrazone Derivatives Synthesized from the Parent Compound 2,4-Dihydroxyacetophenone

| Aldehyde Reactant | Resulting Hydrazone Derivative Name | Reference |

|---|---|---|

| 2-Hydroxybenzaldehyde | 1-(2,4-Dihydroxyphenyl)-1-ethanone N'-(2-hydroxybenzylidene)hydrazone | researchgate.net |

| 2,4-Dichlorobenzaldehyde | 4-(1-((2,4-Dichlorobenzylidene)hydrazono)ethyl)benzene-1,3-diol | nih.gov |

| 4-Hydroxybenzaldehyde | 4-(1-((4-Hydroxybenzylidene)hydrazono)ethyl)benzene-1,3-diol | nih.gov |

| 3-Hydroxybenzaldehyde | 4-(1-((3-Hydroxybenzylidene)hydrazono)ethyl)benzene-1,3-diol | nih.gov |

Schiff Base Ligands and Their Metal Complexes

Schiff bases, characterized by the imine or azomethine group (-C=N-), are formed through the condensation of the ketone functionality of this compound with a primary amine. arpgweb.comekb.eg These reactions are typically carried out by refluxing the reactants in an alcoholic solvent. nih.gov

The resulting Schiff base ligands are versatile chelating agents, capable of coordinating with various metal ions through the azomethine nitrogen and the phenolic oxygen atom(s). A wide range of transition metal complexes have been synthesized using Schiff bases derived from related hydroxyacetophenones, including 5-chloro-2-hydroxyacetophenone and 2,4-dihydroxyacetophenone. orientjchem.org The metal ions are incorporated by reacting the Schiff base ligand with a suitable metal salt (e.g., chloride or acetate (B1210297) salts) of ions such as Co(II), Ni(II), Cu(II), and Zn(II). arpgweb.comorientjchem.org The resulting metal complexes often exhibit distinct geometries, such as octahedral or tetrahedral, and possess unique spectral and magnetic properties. science.gov

Table 4: Reported Metal Complexes of Schiff Bases Derived from Related Hydroxyacetophenones

| Metal Ion | Amine Used for Schiff Base | Parent Acetophenone (B1666503) | Reference |

|---|---|---|---|

| Cu(II), Ni(II), Zn(II) | 3-(2-Aminophenyl)quinazolin-2-methyl-4(3H)-one | 2,4-Dihydroxyacetophenone | orientjchem.org |

| Co(II), Ni(II), Cu(II) | Ethylenediamine | 5-Chloro-2-hydroxyacetophenone | orientjchem.org |

| Pd(II), Pt(II) | Glycine | Substituted o-hydroxyacetophenone | orientjchem.org |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | 2-Amino-4-phenylthiazole | 2-Hydroxy-5-chloroacetophenone | arpgweb.com |

Epoxy Propane (B168953) Derivatives

The synthesis of epoxy propane derivatives of this compound can be achieved through the Williamson ether synthesis. This reaction involves the alkylation of the hydroxyl groups of the parent compound with a suitable three-carbon electrophile, typically epichlorohydrin (B41342), in the presence of a base. The base, such as potassium carbonate, deprotonates the phenolic hydroxyl groups to form more nucleophilic phenoxides. These then attack the electrophilic carbon of epichlorohydrin, leading to the formation of a glycidyl (B131873) ether derivative.

Table 1: Reaction Parameters for Williamson Ether Synthesis of a Related Compound

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product | Reference |

| 2,4-dihydroxyacetophenone | 1-bromo-2-chloroethane (B52838) | Potassium Carbonate | Acetone | 329 K | 1-[4-(2-chloroethoxy)-2-hydroxyphenyl]ethanone | nih.gov |

Other Modified Analogues and Their Synthetic Pathways

Several other modified analogues of this compound have been synthesized, showcasing its versatility as a starting material for a variety of chemical transformations. These include the formation of deoxybenzoins, chalcones, and various heterocyclic compounds.

Deoxybenzoin (B349326) Derivatives:

One notable derivative is 1-(5-chloro-2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)-ethanone . This deoxybenzoin analogue was synthesized via a Friedel-Crafts reaction. The synthesis involved the coupling of 5-chlororesorcinol with 4-ethoxyphenylacetic acid in the presence of boron trifluoride etherate. jocpr.com This reaction highlights a method to introduce a substituted phenylacetyl group to the core structure.

Chalcone (B49325) Derivatives:

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, can be synthesized from this compound through Claisen-Schmidt condensation. This reaction involves the condensation of an acetophenone with an aromatic aldehyde in the presence of a base or acid catalyst. For example, the related compound 2,4-dihydroxyacetophenone has been used to synthesize various chalcones by reacting it with different substituted benzaldehydes. jocpr.comnih.govchemrevlett.comjchemrev.com The reaction is typically carried out in ethanol with a catalyst like sodium hydroxide (B78521) or thionyl chloride. jocpr.comrasayanjournal.co.in

Table 2: Examples of Chalcone Synthesis from a Related Acetophenone

| Acetophenone Derivative | Aldehyde | Catalyst | Synthetic Method | Reference |

| 2,4-dihydroxyacetophenone | 2-chlorobenzaldehyde | SOCl₂/EtOH | Aldol Condensation | jocpr.com |

| 2,4-dihydroxyacetophenone | 4-hydroxybenzaldehyde | SOCl₂/EtOH | Aldol Condensation | jocpr.com |

| 2-hydroxyacetophenone | Substituted benzaldehydes | NaOH | Claisen-Schmidt Condensation | rasayanjournal.co.in |

Heterocyclic Derivatives:

The chalcones derived from acetophenones can serve as precursors for the synthesis of various heterocyclic compounds. For instance, reaction of a chalcone with hydroxylamine (B1172632) hydrochloride can yield isoxazole (B147169) derivatives. tsijournals.com Furthermore, 1-(5-Chloro-2-hydroxyphenyl)ethanone has been used to synthesize 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, demonstrating the utility of the parent compound in constructing more complex heterocyclic systems. chemicalbook.com

The reaction of 2,4-dihydroxyacetophenone with hydrazine hydrate can lead to the formation of bis-Schiff base derivatives. nih.gov Additionally, 5-substituted-2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles have been synthesized from sulfinyl-bis(2,4-dihydroxythiobenzoyl), which is derived from 2,4-dihydroxythioacetophenone. researchgate.net

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone was not found, analysis of closely related structures, such as other substituted hydroxyacetophenones, allows for a detailed prediction of its solid-state characteristics. nih.gov

The molecule is expected to be largely planar. nih.gov This planarity is enforced by the sp² hybridization of the aromatic ring and carbonyl group atoms. A key feature is the strong intramolecular hydrogen bond between the C2-hydroxyl group and the carbonyl oxygen, which forms a stable six-membered ring. This interaction locks the acetyl group into a conformation where it is nearly coplanar with the benzene (B151609) ring. The torsion angle involving the atoms of this hydrogen-bonded ring (e.g., O=C-C1-C2-O-H) would be close to 0°.

The crystal structure is anticipated to be dominated by a robust network of hydrogen bonds.

Intramolecular Hydrogen Bonding : As mentioned, a strong O-H···O=C hydrogen bond between the C2-hydroxyl group and the acetyl carbonyl group is a defining feature. nih.govnist.gov This interaction is a primary determinant of the molecule's conformation.

Crystal Packing and Supramolecular Interactions

Currently, there is no publicly available scientific literature detailing the crystal structure, packing, or specific supramolecular interactions of this compound. Analysis of related compounds, such as 2-chloro-1-(3-hydroxyphenyl)ethanone, often reveals planar molecular structures that form inversion-symmetric dimers in the crystal lattice through strong O—H⋯O and weaker C—H⋯O hydrogen bonds. nist.gov However, without specific crystallographic data for this compound, a definitive description of its crystal packing and supramolecular assembly cannot be provided.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. For acetophenone (B1666503) derivatives, characteristic vibrational bands are expected. While a specific, peer-reviewed IR spectrum for this compound is not available in the searched literature, data for the closely related compound 1-(5-chloro-2-hydroxyphenyl)ethanone is available. nist.gov It is important to note that the additional hydroxyl group in the target compound would introduce changes to the spectrum, particularly in the O-H stretching region.

| Functional Group | Expected Wavenumber Range (cm⁻¹) (General) |

| O-H stretch (hydroxyl) | 3200-3600 |

| C-H stretch (aromatic) | 3000-3100 |

| C=O stretch (ketone) | 1630-1680 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (phenol) | 1180-1260 |

| C-Cl stretch | 600-800 |

This table represents general expected ranges for the functional groups present and is not based on experimental data for this compound.

UV-Visible Spectroscopy

UV-Visible spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy levels. For phenolic and acetophenone compounds, characteristic absorption bands are observed. For instance, the parent compound 1-(2,4-dihydroxyphenyl)ethanone exhibits specific absorption maxima. molcore.comresearchgate.net The presence of a chlorine atom on the aromatic ring in this compound is expected to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to its non-chlorinated analog. However, specific experimental UV-Visible spectral data for this compound is not available in the reviewed scientific literature.

| Compound | Solvent | λmax (nm) |

| 1-(2,4-dihydroxyphenyl)ethanone | Ethanol (B145695) | 275, 314 |

This table provides data for a related compound for contextual understanding.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. The molecular weight of this compound is 186.59 g/mol . While a published mass spectrum for this specific compound was not found, analysis of related compounds such as 1-(5-chloro-2-hydroxyphenyl)ethanone provides insight into expected fragmentation. nist.gov Common fragmentation pathways for hydroxyacetophenones include the loss of a methyl group (CH₃) or a carbonyl group (CO).

| Ion | m/z (Mass-to-charge ratio) (Predicted) | Identity |

| [M]+ | 186/188 | Molecular ion (presence of Cl isotope) |

| [M-CH₃]+ | 171/173 | Loss of a methyl group |

| [M-COCH₃]+ | 143/145 | Loss of an acetyl group |

This table represents predicted fragmentation patterns based on the structure and is not derived from experimental data for this compound.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Docking StudiesNo molecular modeling or docking studies featuring 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone as a ligand were identified.

Prediction of Binding Affinities and Mechanisms of Action

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. This method is instrumental in understanding the mechanism of action at a molecular level.

While specific docking studies exclusively on this compound are not widely documented in publicly available literature, research on its parent structure, 2,4-dihydroxyacetophenone, and its derivatives provides significant insights. In a study focused on synthesizing bis-Schiff bases of 2,4-dihydroxyacetophenone as inhibitors of phosphodiesterase (PDE) enzymes, molecular docking was employed to elucidate the binding interactions with PDE-1 and PDE-3 active sites. nih.gov

The research revealed that derivatives of 2,4-dihydroxyacetophenone could be potent inhibitors of these enzymes. To understand the mechanism, docking studies clarified the binding interactions between the synthesized compounds and the active sites of the target enzymes. nih.gov For instance, studies on similar phenolic compounds have shown that the hydroxyl and carbonyl groups are critical for forming hydrogen bonds with amino acid residues in the active site of target proteins, which is a primary mechanism for their inhibitory action.

In a related study on ethanone (B97240), 1-(2-hydroxy-5-methyl phenyl), molecular docking was used to evaluate its binding efficacy against several proteins of Staphylococcus aureus. The analysis showed good binding affinities, indicating its potential as an anti-microbial agent. researchgate.net This suggests that the ethanone scaffold, also present in this compound, is a viable structure for interacting with biological targets. The binding affinities for the 1-(2-hydroxy-5-methyl phenyl)ethanone against various bacterial proteins are presented below.

Table 1: Predicted Binding Affinities of 1-(2-hydroxy-5-methyl phenyl)ethanone with S. aureus Proteins Data sourced from molecular docking studies. researchgate.net

| Target Protein | PDB ID | Binding Affinity (kcal/mol) |

| Penicillin-binding protein | 4H8E | -6.2 |

| Dehydrosqualene synthase (CrtM) | 2ZCO | -6.3 |

| Dihydropteroate synthase | 3TYE | -5.9 |

| DNA gyrase subunit B | 4URM | -6.4 |

| Pyruvate kinase | 3T07 | -5.3 |

| Tyrosyl-tRNA synthetase | 1JII | -6.8 |

These findings on related structures underscore the potential of this compound to bind effectively to various biological targets, with its specific mechanism of action being highly dependent on the topology and amino acid composition of the target's active site. The chloro and additional hydroxyl groups would further modulate these interactions.

Quantum Chemical Approaches to Reactivity and Inhibition Mechanisms

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic properties and reactivity of molecules. These calculations can predict molecular geometry, charge distribution, and orbital energies (HOMO and LUMO), which are fundamental to understanding reaction mechanisms and inhibitory potential.

A detailed theoretical study on 1-(5-chloro-2-hydroxyphenyl)ethanone, a close structural analog of this compound, was conducted using DFT calculations with the B3LYP functional and 6-31G(d,p) basis set. researchgate.net The geometry of the molecule was optimized, and the study confirmed that both the carbon and oxygen atoms of the carbonyl group utilized sp2 hybridization. Such calculations are crucial for understanding the molecule's reactivity. The study also performed Time-Dependent DFT (TD-DFT) calculations to analyze the electronic transitions. researchgate.net

The reactivity of a molecule can be described by several quantum chemical descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

For the related compound 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, DFT calculations were used to determine these parameters, which help in understanding its chemical behavior and potential as an inhibitor. mdpi.com The oxygen atoms and the π-system were identified as electron-donating, active sites for electrophilic attack. mdpi.com

Table 2: Quantum Chemical Reactivity Descriptors This table presents conceptual data based on typical DFT studies of phenolic ketones.

| Descriptor | Symbol | Typical Value Range (eV) | Implication for Reactivity |

| HOMO Energy | EHOMO | -5 to -7 | Higher values indicate better electron-donating ability. |

| LUMO Energy | ELUMO | -1 to -3 | Lower values indicate better electron-accepting ability. |

| Energy Gap | ΔE | 3 to 5 | A smaller gap suggests higher reactivity. |

| Electronegativity | χ | 3 to 5 | Measures the power of an atom/group to attract electrons. |

| Chemical Hardness | η | 1.5 to 2.5 | Measures resistance to change in electron distribution. |

| Electrophilicity Index | ω | 1.5 to 4 | Describes the ability of a species to accept electrons. |

Structure-Activity Relationship (SAR) through Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery for identifying the key structural features of a molecule that determine its biological activity. sigmaaldrich.com Computational methods, especially Quantitative Structure-Activity Relationship (QSAR) modeling, provide a mathematical framework to correlate chemical structure with activity. researchgate.net

A typical SAR study on acetophenone (B1666503) derivatives would analyze the impact of substituents based on their electronic, steric, and hydrophobic properties.

Electronic Effects : The hydroxyl groups at positions 2 and 4 are crucial for activity, often participating in hydrogen bonding with the target protein. The chlorine atom at position 5 is an electron-withdrawing group, which can modulate the pKa of the hydroxyl groups and influence binding affinity.

Steric Effects : The size and position of substituents affect how the molecule fits into the binding pocket of a target. The chloro group at position 5 would have a specific steric influence that could either be favorable or unfavorable for binding, depending on the target's topology.

A QSAR study on 2'-hydroxy-chalcone derivatives, which share the 2-hydroxy-phenyl ketone motif, suggested that descriptors like the atomic charge on specific carbons are critical for their biological activity. mdpi.com This highlights the importance of electronic properties in determining the activity of this class of compounds.

Biological Activities and Mechanistic Studies

Estrogenic Activity and Phytoestrogen Analogue Research

Phytoestrogens are plant-derived compounds that are structurally similar to mammalian estrogens like 17β-estradiol, which allows them to bind to estrogen receptors (ERs) and exert either estrogenic or anti-estrogenic effects. nih.govnih.gov This class of compounds, which includes isoflavones, stilbenes, and coumestans, is noted for a range of health benefits, including roles in managing hormone-dependent tumors and skin health. nih.govnih.gov The biological effects of phytoestrogens are linked to their phenolic structure.

Research into compounds with similar backbones, such as 1,1,2-tris(4-hydroxyphenyl)ethenes, has demonstrated high binding affinity for the estrogen receptor. nih.gov Specifically, derivatives of this structure have been shown to antagonize the effects of estradiol (B170435) in ER-positive breast cancer cell lines. nih.gov Similarly, certain chemical constituents isolated from plants like Rheum undulatum, such as emodin (B1671224) and rhapontigenin, have exhibited estrogen-like activity by promoting the proliferation of ER-positive MCF-7 cells, an effect that can be blocked by an ER antagonist. mdpi.com A large-scale screening of 517 chemicals identified numerous phenolic compounds, including the phytoestrogens apigenin, coumestrol, and genistein, as having estrogenic activity. researchgate.net Given that 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone is a dihydroxylated phenolic compound, it possesses the core structural features common to many phytoestrogens, suggesting it could potentially interact with estrogen receptors. However, specific studies to confirm its estrogenic or anti-estrogenic activity have not been reported.

Antioxidant and Anti-inflammatory Properties

Phenolic compounds as a chemical class are widely recognized for their antioxidant and anti-inflammatory activities. nih.gov Phytoestrogens, in particular, are noted to have potent antioxidant and anti-inflammatory properties that contribute to their health benefits, such as protecting the skin from UV-induced damage. nih.gov The mechanism behind these effects often involves the ability of the phenolic hydroxyl groups to scavenge free radicals, thereby mitigating oxidative stress.

Studies on various plant extracts rich in phenolic acids and flavonoids have demonstrated significant antioxidant potential through assays like DPPH and ABTS radical scavenging. nih.gov For instance, fractions from Dracocephalum moldavica rich in compounds like caffeic acid and rosmarinic acid showed high antioxidant and anti-inflammatory activity, the latter demonstrated by the inhibition of nuclear factor kappa-B (NF-κB) activation and reduction of interleukin-1β (IL-1β) production in stimulated monocytes. nih.gov Similarly, cell-free supernatants from certain probiotic strains have demonstrated anti-inflammatory effects by reducing the expression of pro-inflammatory genes. nih.gov While this compound has not been directly tested for these properties, its dihydroxyphenyl structure is a common feature in many well-established antioxidant and anti-inflammatory molecules.

Anticancer and Antitumor Potential

The potential of this compound as an anticancer agent can be inferred from extensive research into structurally related compounds that employ several distinct mechanisms to inhibit tumor growth. The presence of both a chlorinated ring and a dihydroxyphenyl moiety suggests multiple potential avenues for therapeutic action.

Lysine-specific demethylase 1 (LSD1/KDM1A) has been identified as a promising therapeutic target in oncology, as its overexpression is linked to the proliferation and spread of various cancers, including breast and liver cancer. nih.gov Consequently, the development of LSD1 inhibitors is an active area of drug discovery. nih.govnih.govebi.ac.uk A wide range of chemical scaffolds have been explored as LSD1 inhibitors, including natural products like phenolic compounds. nih.govresearchgate.net

The relevance of the chloro- substitution on the phenyl ring is highlighted in studies of related inhibitors. For example, a compound featuring a 5-chloro indole (B1671886) structure was identified as an effective and irreversible LSD1 inhibitor, underscoring the potential contribution of the chlorine atom to the molecule's activity. nih.gov While direct inhibition of LSD1 by this compound has not been documented, its structure aligns with the general characteristics of phenolic compounds investigated for this purpose.

The fusion oncoprotein EWS-FLI1, which results from a chromosomal translocation, is the primary driver of Ewing Sarcoma. nih.gov This protein acts as an aberrant transcription factor, making the disruption of its function a key therapeutic goal. nih.gov One strategy involves interfering with the binding of EWS-FLI1 to DNA or to its protein partners. nih.govnih.gov For instance, research has shown that low concentrations of the DNA-binding agent actinomycin (B1170597) D can preferentially disrupt EWS-FLI1's association with chromatin and inhibit its gene expression activity. nih.gov Another approach targets the interaction between EWS-FLI1 and other transcriptional regulators, which could be crucial for its oncogenic function. nih.gov Although this represents a valid anticancer strategy, no specific research has been found that connects this compound to the disruption of the EWS-FLI1 interaction.

A common mechanism for anticancer compounds is the induction of programmed cell death, or apoptosis. Research on compounds structurally related to this compound shows significant pro-apoptotic activity. For example, hydroxychalcones, which share a similar phenyl ethanone-like core, have been shown to induce apoptosis in neuroblastoma cells by causing mitochondrial dysfunction and increasing phosphatidylserine (B164497) exposure on the cell surface. nih.gov

The apoptotic process is often mediated by a cascade of enzymes called caspases and regulated by the Bcl-2 family of proteins. nih.govresearchgate.net Studies on novel 4-thiazolidinone (B1220212) derivatives demonstrated apoptosis induction in breast cancer cells through both intrinsic and extrinsic pathways, evidenced by the activation of caspases 7, 8, 9, and 10. mdpi.com Similarly, a combination of tamoxifen (B1202) and curcumin (B1669340) was found to synergistically increase the expression of pro-apoptotic genes like p53 and bax while decreasing the anti-apoptotic gene bcl-2 in breast cancer cells. nih.gov The ability of vernodalin, another natural product, to induce apoptosis in breast cancer cells was linked to the downregulation of Bcl-2 and Bcl-xL, leading to the release of cytochrome c and subsequent caspase activation. These examples highlight that the induction of apoptosis is a plausible mechanism of action for phenolic compounds like this compound.

The anticancer potential of chlorinated phenolic compounds has been evaluated across various cancer cell lines, with promising results in breast, colorectal, and neuroblastoma models.

Breast Cancer: The introduction of a chlorine substituent to certain molecular scaffolds has been shown to produce significant cytotoxic effects against breast cancer cells. nih.gov In one study, chlorinated 2,4-diphenyl-5H-indeno[1,2-b]pyridine analogs displayed potent anticancer activity against the T47D breast cancer cell line. nih.gov Other research has focused on chalcone (B49325) derivatives, with some compounds showing inhibitory effects against the MCF-7 cell line. nih.govresearchgate.net For instance, 2',4'-dihydroxy-6-methoxy-3,5-dimethylchalcone inhibited MCF-7 cell proliferation in a dose-dependent manner and promoted apoptosis. nih.gov The table below summarizes the activity of various related compounds against breast cancer cell lines.

| Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 5-Chloro-1-hydroxyxanthone | MCF-7 | ~3.07 µM | bohrium.com |

| Les-6418 (4-thiazolidinone derivative) | MCF-7 | Micromolar concentrations | mdpi.com |

| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 | 42.19 µg/mL | researchgate.net |

| 2',4'-dihydroxy-6-methoxy-3,5-dimethylchalcone | MCF-7 | 74.5 µg/ml (250 µM) | nih.gov |

Colorectal Cancer: Similar structure-activity relationships have been observed in colorectal cancer models. A rationally designed chlorinated hydroxyxanthone exhibited an IC50 value of approximately 3.79 µM against the WiDr colorectal cancer cell line. bohrium.com Another study identified a 5-chloro-indole carboxamide derivative that inhibited the growth of HCT116 colorectal cancer cells with an EC50 value of 7.1 µM. mdpi.com Furthermore, certain pentadien-3-one derivatives have shown specific and significant cytotoxic activity against HT-29 colon cancer cells, with IC50 values as low as 2.3 µM. nih.gov These findings suggest that the structural motifs present in this compound are conducive to activity against colorectal malignancies.

| Compound | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 5-Chloro-1-hydroxyxanthone | WiDr | IC50 | ~3.79 µM | bohrium.com |

| (S)-RS4690 | HCT116 | EC50 | 7.1 µM | mdpi.com |

| 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one | HT-29 | IC50 | 2.3 µM | nih.gov |

| AQ4 (activated banoxantrone) | HT-29, CaR-1 | Inhibited proliferation | nih.gov |

Neuroblastoma: Neuroblastoma remains an aggressive cancer, and novel therapeutic agents are needed. Research into hydroxychalcones has demonstrated their potential in this area. A study on 4'-hydroxychalcone (B163465) revealed its cytotoxic effects on human neuroblastoma SH-SY5Y cells. nih.gov The compound was found to decrease cell metabolic activity, inhibit mitochondrial respiration, and induce apoptosis, indicating that this class of compounds could be effective against neuroblastoma. nih.gov

Antimicrobial Activity

No specific studies detailing the antimicrobial activity of this compound were found.

Antibacterial Studies (e.g., Escherichia coli, Staphylococcus aureus)

There is no available research data from peer-reviewed sources that has specifically tested the antibacterial effects of this compound against bacterial strains such as Escherichia coli or Staphylococcus aureus. While research into the antibacterial properties of other dihydroxyacetophenone derivatives exists, these results are not directly applicable to the subject compound. For instance, studies on brominated dihydroxyacetophenone derivatives have shown antibacterial activity, but similar data for the chloro-derivative is not present in the literature researchgate.net.

Antifungal Studies

Specific studies evaluating the antifungal properties of this compound are not available in the current body of scientific literature. Research has been published on the antifungal effects of the parent compound, 1-(2,4-dihydroxyphenyl)ethanone, against certain phytopathogenic fungi, but this does not extend to its 5-chloro derivative nih.gov.

Enzyme Inhibition Studies

No specific data on the inhibitory effects of this compound against the specified enzymes could be located.

Butyrylcholinesterase Inhibition

A thorough search of scientific databases yielded no studies investigating the potential of this compound as an inhibitor of butyrylcholinesterase. The existing literature focuses on other classes of chemical compounds as inhibitors for this enzyme nih.govnih.gov.

Inhibition of Enzymes Related to Oxidative Stress and Inflammation

There is no available research documenting the inhibitory activity of this compound on enzymes associated with oxidative stress and inflammation, such as cyclooxygenases (COX) or lipoxygenases (LOX). While related hydroxyacetophenone structures have been noted for anti-inflammatory potential, specific data for the title compound is absent acgpubs.org.

Interaction with Biological Systems

Due to the lack of research on its antimicrobial or enzyme-inhibiting activities, there is no information available on the mechanisms of interaction of this compound with biological systems. Describing its interaction at a molecular level, such as binding to active sites of enzymes or disrupting cellular membranes, is not possible without foundational biological activity data. A crystallographic study describes the solid-state structure of a more complex derivative, 1-(5-Chloro-2,4-dihydroxy-phen-yl)-2-(4-ethoxy-phen-yl)ethanone, but this does not provide information on its biological interactions nih.gov.

Enzyme and Receptor Interactions

While direct enzymatic and receptor interaction studies on this compound are not extensively documented in publicly available research, the biological activity of its core structure, 2,4-dihydroxyacetophenone, and related derivatives has been explored against several enzyme targets. These studies provide insight into the potential interactions of this class of compounds.

Derivatives synthesized from the parent compound, 2,4-dihydroxyacetophenone, have demonstrated notable inhibitory activity against phosphodiesterase (PDE) enzymes. Specifically, a series of bis-Schiff bases derived from 2,4-dihydroxyacetophenone were synthesized and screened for their in vitro inhibitory effects on PDE-1 and PDE-3. nih.govnih.gov Several of these derivatives exhibited potent inhibition of both enzyme subtypes, with some compounds showing greater efficacy than the standard inhibitor, suramin. nih.gov Molecular docking studies accompanying this research suggested specific binding interactions within the active sites of the PDE-1 and PDE-3 enzymes. nih.govnih.gov

Furthermore, the unchlorinated parent molecule, 2,4-dihydroxyacetophenone (also known as resacetophenone), is a known substrate for the enzyme 2,4'-dihydroxyacetophenone dioxygenase (DAD). nsf.govwikipedia.org This bacterial enzyme is involved in the degradation pathway of bisphenol A and catalyzes the oxygenolytic cleavage of the C-C bond in 2,4'-dihydroxyacetophenone to produce 4-hydroxybenzoate (B8730719) and formate. wikipedia.org The interaction involves the binding of the 2,4-dihydroxyacetophenone substrate to the non-heme iron center of the enzyme. nsf.gov

In studies of structurally related nitrocatechol acetophenones, derivatives of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone were identified as potent inhibitors of catechol-O-methyltransferase (COMT), an important enzyme in the metabolism of catecholamines. nih.gov These findings collectively indicate that the dihydroxyacetophenone scaffold is a viable pharmacophore for interacting with various enzyme active sites.

Structure-Activity Relationship (SAR) Investigations

Identification of Key Pharmacophores

Structure-activity relationship (SAR) studies on derivatives of this compound and its parent scaffold, 2,4-dihydroxyacetophenone, have identified several key structural features essential for biological activity.

The 2,4-dihydroxyacetophenone moiety is a critical pharmacophore. Its importance is highlighted in its role as a substrate for 2,4'-dihydroxyacetophenone dioxygenase and as the foundational structure for potent phosphodiesterase (PDE) inhibitors. nih.govnsf.govwikipedia.org

A significant feature of the 2,4-dihydroxy substitution pattern is the potential for an intramolecular hydrogen bond between the hydroxyl group at the C2 position and the oxygen atom of the adjacent acetyl (carbonyl) group. This interaction forms a stable six-membered ring, a feature confirmed by crystallographic analysis of a derivative, 1-(5-chloro-2,4-dihydroxy-phen-yl)-2-(4-ethoxy-phen-yl)ethanone. nih.gov This intramolecular bond can planarize a portion of the molecule, influencing its binding conformation. The hydroxyl group at the C4 position often remains available to act as a hydrogen-bond donor to a biological target. nih.gov

For related enzyme inhibitors, such as the nitrocatechol-based inhibitors of catechol-O-methyltransferase (COMT), the carbonyl group and the catechol (dihydroxy) feature of the phenyl ring were determined to be essential for maintaining inhibitory activity. nih.gov

Influence of Substituents on Biological Potency

The modification of the core 2,4-dihydroxyacetophenone structure with various substituents has a profound impact on biological potency and selectivity.

The introduction of a chlorine atom onto the phenyl ring, as in the title compound, is known to modulate a molecule's physicochemical properties, such as lipophilicity and electronic character, which can significantly influence biological activity. The specific position of the chlorine is crucial, as it can either enhance or diminish the compound's efficacy depending on the target interaction.

A clear example of substituent influence comes from the development of PDE inhibitors from 2,4-dihydroxyacetophenone. nih.govnih.gov In this research, a hydrazone was formed from 2,4-dihydroxyacetophenone and then reacted with a series of substituted benzaldehydes to create a library of bis-Schiff bases. The nature and position of the substituents on the second benzaldehyde (B42025) ring led to a wide range of inhibitory potencies against PDE-1 and PDE-3.

| Compound | Substituent on Benzylidene Moiety | PDE-1 IC₅₀ (µM) | PDE-3 IC₅₀ (µM) |

|---|---|---|---|

| 4 | 4-bromo-2-fluoro | 0.05 ± 0.11 | 0.012 ± 0.32 |

| 6 | 3-nitro | 0.14 ± 0.11 | 0.04 ± 0.12 |

| Standard | Suramin | 8.12 ± 1.01 | 1.05 ± 0.28 |

Data presented are for illustrative purposes based on findings from the cited study. The IC₅₀ values represent the concentration required for 50% inhibition.

In a separate study on COMT inhibitors, modifications to a side chain attached to the acetophenone (B1666503) core also demonstrated significant SAR. Increasing the length of an alkyl chain was found to impact both brain penetration and the duration of COMT inhibition. nih.gov Furthermore, the introduction of an alpha-methylene group between the ketone and a second phenyl ring was a key modification that enhanced the selectivity for peripheral COMT over central COMT. nih.gov These examples underscore the critical role that substituents play in defining the potency and pharmacological profile of compounds based on the dihydroxyacetophenone scaffold.

Applications in Advanced Research and Development

Role as a Research Tool in Biological Systems

In the realm of biological research, this compound serves as a critical tool for investigation, primarily through its application in metabolic studies and as a reliable standard in analytical chemistry.

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds and elucidate biochemical pathways. scripps.edunih.gov This involves replacing one or more atoms of a molecule with their isotope, which can be either stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C). scripps.edu These labeled compounds act as tracers within a biological system, allowing researchers to follow their absorption, distribution, metabolism, and excretion. scripps.edu

While specific, documented instances of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone being isotopically labeled are not prevalent in current literature, its structure is amenable to such modification. For instance, the carbon atoms in its acetyl group or phenyl ring could be replaced with ¹³C or ¹⁴C. Once introduced into a biological system, the journey of the labeled this compound or its metabolites can be monitored using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This approach provides invaluable insights into the structure and dynamics of metabolic networks. nih.gov

In analytical chemistry, reference standards are highly purified compounds used to confirm the identity and determine the concentration of a substance in a sample. The well-defined chemical properties of this compound, such as its specific molecular formula (C₈H₇ClO₃) and molecular weight (186.59), make it suitable for this purpose. bldpharm.commolcore.com

It can be used as a standard in techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). For example, in an HPLC analysis, the retention time of the standard helps to identify the compound in a complex mixture. sielc.com In mass spectrometry, the unique mass-to-charge ratio of the ionized standard confirms its presence. The availability of spectroscopic data for related compounds further supports its role in structural confirmation. nist.govmassbank.eu

| Property | Value | Source |

| CAS Number | 90110-32-0 | bldpharm.com |

| Molecular Formula | C₈H₇ClO₃ | bldpharm.com |

| Molecular Weight | 186.59 | bldpharm.com |

| Purity | NLT 98% | molcore.com |

| Storage | Sealed in dry, 2-8°C | bldpharm.com |

Pharmaceutical Development Initiatives

The scaffold of this compound is of significant interest in medicinal chemistry and pharmaceutical development, serving as a starting point for the discovery of new drugs.

A "lead compound" in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may require modification to enhance its efficacy, selectivity, or pharmacokinetic parameters. researchgate.net Natural products are a rich source of such lead compounds. nih.gov

This compound belongs to the deoxybenzoin (B349326) class of compounds. Deoxybenzoins are known intermediates in the synthesis of isoflavones, such as daidzein, which exhibit biological activities, including estrogenic effects. iucr.org Research has shown that this compound can be used to synthesize chlorinated daidzein derivatives. iucr.org This positions the compound as a key structural motif and a lead for identifying and optimizing new molecules with potential therapeutic applications.

Building on its role as a lead structure, derivatives of this compound are actively being developed and evaluated for therapeutic potential. For instance, the deoxybenzoin structure serves as the precursor for 5-chlorodaidzein, a compound investigated for its biological properties. iucr.org

Furthermore, the broader class of chloro-hydroxyphenyl ethanone (B97240) derivatives is being explored for other therapeutic uses. A study on a related azo-derivative, (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, demonstrated that its metal complexes possess significant antimicrobial activity against various bacterial and fungal strains. chemrevlett.com The zinc(II) complex, in particular, showed superior inhibition. chemrevlett.com This highlights the potential of using the this compound scaffold to develop new classes of therapeutic agents.

| Derivative Type | Starting Material | Potential Therapeutic Application | Research Finding |

| Isoflavone | This compound | Estrogenic activity modulation | Serves as an intermediate in the synthesis of 5-chlorodaidzein. iucr.org |

| Azo-Metal Complex | (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl)-... | Antimicrobial, Antifungal | Metal complexes, especially with Zn(II), show potent activity against bacteria and fungi. chemrevlett.com |

Precursor for Functional Materials Synthesis

Beyond its biological and pharmaceutical applications, this compound and its relatives serve as precursors in the synthesis of functional materials. These materials have tailored properties for specific industrial applications.

A notable example is the use of a derivative, (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, to create dyes for cotton fabrics. chemrevlett.com The resulting dyes were found to have excellent stability and vibrancy, demonstrating the utility of this chemical scaffold in the textile industry. chemrevlett.com Additionally, the related compound 5′-Chloro-2′-hydroxyacetophenone is used in the synthesis of other molecules like 6-chloro-2-methyl-4H-chrome-4-one, indicating its role as a versatile precursor for a range of chemical structures that can be applied in materials science. chemicalbook.com

Intermediates in Complex Molecule Synthesis (e.g., Daidzein, Diclosan)

The chemical compound this compound serves as a valuable intermediate in the synthesis of more complex molecules due to its reactive functional groups. Its substituted phenyl ring is a key structural component, or scaffold, upon which chemists can build intricate molecular architectures. This role is particularly evident in the synthesis of isoflavones and potentially in the conceptual design of diaryl ethers.

Synthesis of Daidzein Analogues

This compound is structurally related to key intermediates used in the synthesis of isoflavones, such as Daidzein and its derivatives. The general synthetic route to isoflavones often involves the construction of a deoxybenzoin core.

One established method for creating Daidzein derivatives is the Friedel-Crafts reaction between a substituted resorcinol (B1680541) and a phenylacetic acid, catalyzed by boron trifluoride etherate, which yields a deoxybenzoin intermediate iucr.org. For instance, in the preparation of 5-chlorodaidzein, the coupling of 5-chlororesorcinol with 4-hydroxyphenylacetic acid produces the crucial intermediate, 1-(5-chloro-2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)-ethanone iucr.org. This deoxybenzoin is the immediate precursor that undergoes cyclization to form the chromen-4-one ring system characteristic of isoflavones. The structural similarity of this compound to this type of intermediate highlights its utility as a building block in the synthesis of a variety of substituted isoflavones, which are of significant interest in medicinal chemistry research.

Interactive Table: Properties of Key Compounds in Daidzein Synthesis

| Property | This compound | Daidzein |

| CAS Number | 90110-32-0 bldpharm.commolecularinfo.com | 486-66-8 |

| Molecular Formula | C₈H₇ClO₃ bldpharm.com | C₁₅H₁₀O₄ |

| Molecular Weight | 186.59 g/mol bldpharm.com | 254.24 g/mol |

| Compound Type | Substituted Acetophenone (B1666503) | Isoflavone |

Role in Diaryl Ether Synthesis (Diclosan)

Diclosan (5-chloro-2-(4-chlorophenoxy)phenol) is a diaryl ether, a class of compounds characterized by an oxygen atom connecting two aromatic rings. While this compound contains the necessary 5-chloro-2,4-dihydroxyphenyl core, its direct use as an intermediate in the synthesis of Diclosan is not prominently documented in scientific literature.

The synthesis of diaryl ethers like Diclosan is typically achieved through nucleophilic substitution reactions where a phenoxide ion displaces a halide on an aryl ring. Two classical methods for this transformation are:

Williamson Ether Synthesis : This reaction involves an alkoxide (or phenoxide) ion acting as a nucleophile to attack an alkyl or aryl halide wikipedia.orgbyjus.com. For a diaryl ether, this would involve a phenoxide reacting with an aryl halide. This method works best when the aryl halide is activated by electron-withdrawing groups jk-sci.com.

Ullmann Condensation : This method is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol (B47542), often at high temperatures wikipedia.orgsynarchive.com. Modern variations of this reaction use soluble copper catalysts and have made the conditions less harsh wikipedia.org.

A hypothetical synthesis of Diclosan would likely involve the coupling of a 4-chlorophenol derivative with a 1,4-dichloro-2-hydroxybenzene derivative. The conversion of this compound into a suitable precursor for these reactions would require significant chemical modification, such as the removal of the ethanone group. Therefore, while it shares structural motifs with potential precursors, it is not considered a direct or common intermediate for Diclosan synthesis based on available research.

Interactive Table: Properties of Diclosan

| Property | Value |

| CAS Number | 3380-30-1 cymitquimica.com |

| IUPAC Name | 5-chloro-2-(4-chlorophenoxy)phenol |

| Molecular Formula | C₁₂H₈Cl₂O₂ cymitquimica.com |

| Molecular Weight | 255.09 g/mol cymitquimica.com |

| Compound Type | Diaryl Ether |

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Use inert atmosphere (N₂) to prevent oxidation of phenolic groups.

- Adjust benzylation steps (e.g., benzyl bromide with K₂CO₃ in acetonitrile) to protect hydroxyl groups during functionalization .

How can structural characterization of this compound be performed to confirm its purity and crystallinity?

Multi-technique validation is critical:

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 170.59 for [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolve monoclinic crystal lattice parameters (a = 19.255 Å, b = 4.6454 Å, c = 31.109 Å, β = 90.519°) and hydrogen-bonding networks .

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1660 cm⁻¹ and hydroxyl (O-H) bands at 3035 cm⁻¹ .

Q. Data Interpretation :

- Compare experimental spectra with NIST databases .

- Use differential scanning calorimetry (DSC) to assess thermal stability and polymorphism.

What mechanistic insights explain the formation of unexpected byproducts during synthesis?

The strong Lewis acidity of BF₃·OEt₂ can activate diethyl ether as an electrophile, leading to alkylation side reactions . For example, the 4-hydroxyphenyl group in intermediate 2 undergoes ethylation to yield 1-(5-Chloro-2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone as a minor product .

Q. Mitigation Strategies :

- Control reaction temperature (<90°C) to minimize ether activation.

- Use protecting groups (e.g., benzyl) for hydroxyl moieties prior to acylation .

How can researchers design experiments to evaluate the bioactivity of this compound against nematodes or microbes?

Q. Experimental Design :

Q. Key Parameters :

- Include solvent controls (e.g., DMSO) to rule out cytotoxicity.

- Validate activity via dose-response curves and LC₅₀ calculations.

What structural features of this compound contribute to its estrogenic activity?

The chloro and hydroxyl substituents on the phenyl ring mimic natural phytoestrogens (e.g., daidzein). The 5-chloro group enhances electrophilicity, while the 2,4-dihydroxy motifs enable hydrogen bonding with estrogen receptors .

Q. Structure-Activity Relationship (SAR) Studies :

- Synthesize analogs with varying substituents (e.g., methoxy, fluoro) at positions 2, 4, and 5.

- Compare binding affinity using ER-α/β competitive assays .

What challenges arise in reproducing synthetic yields, and how can they be addressed?

Q. Common Issues :

Q. Solutions :

- Standardize reagent purity (e.g., anhydrous BF₃·OEt₂).

- Optimize stoichiometry (e.g., 1:1 molar ratio of 5-chlororesorcinol to phenylacetic acid derivatives).

How is this compound utilized as an intermediate in synthesizing heterocyclic compounds?

Q. Applications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.